Pyr-his-trp-ser-tyr-D-ala-leu-arg-pro-gly-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-his-trp-ser-tyr-D-ala-leu-arg-pro-gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder.
Chemical Reactions Analysis
Types of Reactions
Pyr-his-trp-ser-tyr-D-ala-leu-arg-pro-gly-NH2 undergoes various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products Formed
Oxidation: Oxidized tryptophan and tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Pyr-his-trp-ser-tyr-D-ala-leu-arg-pro-gly-NH2 has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Employed in the treatment of hormone-dependent conditions like prostate cancer and precocious puberty.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Pyr-his-trp-ser-tyr-D-ala-leu-arg-pro-gly-NH2 exerts its effects by binding to the LHRH receptor on the surface of target cells. This binding triggers a cascade of intracellular events leading to the release of LH and FSH from the pituitary gland. These hormones then act on the gonads to regulate reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another LHRH analog with a similar structure but different amino acid substitutions.
Leuprolide: A synthetic nonapeptide analog of LHRH used in similar medical applications.
Goserelin: A synthetic decapeptide analog of LHRH with distinct therapeutic uses.
Uniqueness
Pyr-his-trp-ser-tyr-D-ala-leu-arg-pro-gly-NH2 is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to induce ovulation and synchronize reproductive cycles in animal models highlights its significance in reproductive biology .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQMDHICVIJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H77N17O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1196.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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